N-{4-[3-(6-fluoro-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-2,5-dioxopyrrolidin-1-yl]phenyl}acetamide
Description
N-{4-[3-(6-Fluoro-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-2,5-dioxopyrrolidin-1-yl]phenyl}acetamide is a structurally complex molecule featuring a beta-carboline core fused with a 2,5-dioxopyrrolidin-1-yl group and a phenylacetamide substituent. The beta-carboline scaffold is widely recognized for its diverse pharmacological activities, including interactions with neurotransmitter receptors and enzymes such as monoamine oxidases (MAOs) . The 6-fluoro substitution on the beta-carboline moiety likely enhances metabolic stability and binding affinity through electronegative effects. The phenylacetamide tail may improve solubility and pharmacokinetic properties.
Properties
Molecular Formula |
C23H21FN4O3 |
|---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
N-[4-[3-(6-fluoro-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)-2,5-dioxopyrrolidin-1-yl]phenyl]acetamide |
InChI |
InChI=1S/C23H21FN4O3/c1-13(29)25-15-3-5-16(6-4-15)28-22(30)11-21(23(28)31)27-9-8-17-18-10-14(24)2-7-19(18)26-20(17)12-27/h2-7,10,21,26H,8-9,11-12H2,1H3,(H,25,29) |
InChI Key |
GNBWBCRENPWLOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC4=C(C3)NC5=C4C=C(C=C5)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[3-(6-fluoro-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-2,5-dioxopyrrolidin-1-yl]phenyl}acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the beta-carboline core: This can be achieved through Pictet-Spengler condensation of tryptamine derivatives with aldehydes, followed by fluorination.
Synthesis of the pyrrolidinone ring: This involves the reaction of succinic anhydride with amines under controlled conditions.
Coupling of the two moieties: The final step involves coupling the fluorinated beta-carboline with the pyrrolidinone derivative using peptide coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{4-[3-(6-fluoro-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-2,5-dioxopyrrolidin-1-yl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the beta-carboline moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted beta-carboline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-{4-[3-(6-fluoro-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-2,5-dioxopyrrolidin-1-yl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The fluorinated beta-carboline moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The compound may also affect cellular signaling pathways, leading to changes in gene expression and cellular behavior.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Patent Literature
A compound synthesized in EP 4 374 877 A2 , (4aR)-1-[(2,3-Difluorophenyl)methyl]-4a-ethyl-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide, shares the 2,5-dioxopyrrolidin-1-yl motif but differs in its core structure (pyrrolopyridazine vs. beta-carboline). Key distinctions include:
- Substituents : The patent compound incorporates a 2,3-difluorophenylmethyl group and a trifluoromethyl-furan moiety, whereas the target compound features a 6-fluoro-beta-carboline and phenylacetamide.
- Fluorination Strategy : Both compounds utilize fluorine substitutions (6-fluoro in the target vs. difluorophenyl and trifluoromethyl in the patent compound) to modulate electronic and steric properties .
Benzothiazole-Based Analogue
The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)acetamide (ECHEMI, 1995) shares the 2,5-dioxopyrrolidin-1-yl-acetamide backbone but replaces the beta-carboline core with a benzothiazole ring. Key comparisons include:
- Fluorine Placement : The 4,6-difluoro substitution on the benzothiazole contrasts with the 6-fluoro substitution on the beta-carboline, suggesting divergent optimization goals .
Data Table: Structural and Functional Comparison
Research Implications and Limitations
While structural parallels highlight common design principles (e.g., fluorination, rigid heterocycles), the absence of pharmacological data in the provided evidence precludes direct efficacy or potency comparisons. The patent compound’s trifluoromethyl group and the ECHEMI compound’s benzothiazole core suggest divergent target engagement strategies. Further experimental studies—such as binding assays or ADMET profiling—are required to validate hypotheses derived from structural analysis.
Biological Activity
N-{4-[3-(6-fluoro-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-2,5-dioxopyrrolidin-1-yl]phenyl}acetamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
- Molecular Formula : C₁₈H₁₈F N₃O₃
- Molecular Weight : 345.35 g/mol
- CAS Number : 17952-80-6
Research indicates that the compound exhibits multiple mechanisms of action:
- Antitumor Activity : The compound has shown promising antitumor effects against various human cancer cell lines. It operates through mechanisms such as:
- Antimicrobial and Antiviral Properties : The compound also demonstrates significant antibacterial and antiviral activities. It has been tested against several bacterial strains and viruses, showing effective inhibition .
- Neuroprotective Effects : Studies have suggested potential neuroprotective properties, particularly in models related to Alzheimer's disease and other neurodegenerative conditions .
Biological Activity Data
The following table summarizes key biological activities and their corresponding effects:
Case Study 1: Antitumor Efficacy
In a study evaluating the antitumor efficacy of various β-carboline derivatives, this compound demonstrated an IC50 value of 9.86 µM against PC-3 prostate cancer cells. The compound not only inhibited cell growth but also suppressed migration and induced apoptosis through ROS accumulation .
Case Study 2: Neuroprotection
A separate investigation into the neuroprotective effects of the compound revealed that it could significantly reduce neuronal cell death in models of oxidative stress. This was attributed to its ability to modulate pathways involved in inflammation and oxidative damage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
